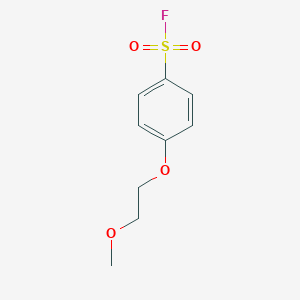

4-(2-Methoxyethoxy)benzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methoxyethoxy)benzenesulfonyl fluoride is a chemical compound with the molecular formula C9H11FO4S. It is known for its applications in various scientific fields, including organic chemistry and medicinal research. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a 2-methoxyethoxy group.

Mechanism of Action

Target of Action

The primary targets of 4-(2-Methoxyethoxy)benzenesulfonyl fluoride are serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

This compound acts by irreversibly inhibiting serine proteases . It does so by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .

Biochemical Pathways

The inhibition of serine proteases by this compound affects various biochemical pathways. For instance, it can inhibit the proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . This can lead to a reduction in protein degradation, thereby enhancing the quality and yield of the protein product .

Pharmacokinetics

It is known to be soluble in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of serine proteases by this compound can have various molecular and cellular effects. For example, it can prevent the degradation of proteins, thereby preserving their function . It can also reduce the clipping percentage of broadly neutralizing antibodies, enhancing their effectiveness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by pH . It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)benzenesulfonyl fluoride typically involves the reaction of 4-hydroxybenzenesulfonyl fluoride with 2-methoxyethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure consistency and purity before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)benzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-methoxyethoxy)benzenesulfonic acid and hydrogen fluoride.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution.

4-(2-Methoxyethoxy)benzenesulfonic Acid: Formed through hydrolysis.

Scientific Research Applications

4-(2-Methoxyethoxy)benzenesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can irreversibly inhibit serine proteases.

Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.

Comparison with Similar Compounds

Similar Compounds

Phenylmethanesulfonyl Fluoride (PMSF): Another sulfonyl fluoride compound used as a serine protease inhibitor.

Diisopropylfluorophosphate (DFP): A potent serine protease inhibitor with a similar mechanism of action.

4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A water-soluble, irreversible serine protease inhibitor.

Uniqueness

4-(2-Methoxyethoxy)benzenesulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyethoxy group enhances its solubility in organic solvents, making it a versatile reagent in organic synthesis. Additionally, its ability to form stable sulfonyl-enzyme complexes makes it a valuable tool in biochemical research .

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBPZPPCQMCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496860-04-8 |

Source

|

| Record name | 4-(2-methoxyethoxy)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)